molecular formula C17H19N3O5S B11667077 2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide

2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide

Cat. No.: B11667077
M. Wt: 377.4 g/mol
InChI Key: TVJJMNINIACTIA-UHFFFAOYSA-N
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Description

2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitrophenyl group, a benzenesulfonamido group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-nitroaniline with benzenesulfonyl chloride to form N-(3-nitrophenyl)benzenesulfonamide. This intermediate is then reacted with isopropylamine and acetic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamido group can also form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

2-[N-(3-Nitrophenyl)benzenesulfonamido]-N-(propan-2-YL)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-propan-2-ylacetamide

InChI

InChI=1S/C17H19N3O5S/c1-13(2)18-17(21)12-19(14-7-6-8-15(11-14)20(22)23)26(24,25)16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3,(H,18,21)

InChI Key

TVJJMNINIACTIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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